molecular formula C8H7F3O B2725344 (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol CAS No. 1704979-15-6

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B2725344
CAS No.: 1704979-15-6
M. Wt: 176.138
InChI Key: RIRHPWCWRLZXAM-SCSAIBSYSA-N
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Description

(1R)-1-(2,4,5-Trifluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions. The (1R)-configuration confers stereochemical specificity, which is critical for applications in asymmetric synthesis, pharmaceuticals, or agrochemicals. Fluorine substituents enhance the compound’s lipophilicity, metabolic stability, and electronic properties due to their strong electron-withdrawing nature .

Properties

IUPAC Name

(1R)-1-(2,4,5-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHPWCWRLZXAM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of the corresponding alkane, (2,4,5-Trifluorophenyl)ethane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: (2,4,5-Trifluorophenyl)acetone

    Reduction: (2,4,5-Trifluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is in the synthesis of fluorinated derivatives of amino acids. Notably, it serves as a precursor for a fluorinated D-phenylalanine derivative, which is integral to the production of the antidiabetic drug sitagliptin. The synthesis involves several chemo-enzymatic steps starting from an aldehyde precursor, yielding high enantiomeric excess (up to >99%) and isolated yields ranging from 36% to 62% .

Development of Organocatalysts

The compound is also utilized in the development of organocatalysts, particularly (thio)urea derivatives. These derivatives have gained prominence in organic chemistry due to their ability to stabilize transition states through hydrogen bonding interactions. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been highlighted for its effectiveness as an organocatalyst .

The biological activity of this compound is influenced by its trifluoromethyl substituents. Compounds with such groups often exhibit enhanced pharmacological profiles due to their ability to interact more effectively with biological targets compared to non-fluorinated counterparts. Studies on this compound's interactions with various biological targets are crucial for understanding its therapeutic potential .

Case Study 1: Synthesis for Antidiabetic Drugs

Research has demonstrated that this compound can be synthesized efficiently through a series of enzymatic transformations leading to significant yields and high enantiomeric purity. This process has been pivotal in developing new antidiabetic medications that leverage the unique properties of fluorinated amino acids .

Case Study 2: Organocatalysis

In studies focused on organocatalysis, this compound has been incorporated into the synthesis of various organocatalysts that utilize hydrogen bonding for enhanced reactivity. These catalysts have shown promise in facilitating reactions that were previously challenging under traditional catalytic conditions .

Mechanism of Action

The mechanism of action of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent pattern and electronic effects of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol can be contrasted with the following analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F C₈H₉FO 140.15 Stereopurity: 88%; used in chiral intermediates
(R)-1-(4-Fluorophenyl)ethan-1-ol 4-F C₈H₉FO 140.15 Stereopurity: 90%; high synthetic yield (99%)
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol 2-F, 5-Cl C₈H₈ClFO 174.60 Chlorine increases lipophilicity; agrochemical applications
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol 4-CF₃ C₉H₉F₃O 190.16 Strong electron-withdrawing CF₃ group; used in pharmaceuticals

Key Observations:

  • Substituent Effects: The 2,4,5-trifluoro substitution pattern creates a sterically crowded and electron-deficient aromatic ring compared to mono-fluorinated analogs. This may reduce nucleophilic aromatic substitution reactivity but enhance stability under acidic or oxidative conditions.
  • Stereochemical Purity : While (R)-1-(3/4-fluorophenyl)ethan-1-ol analogs achieve 87–90% stereopurity via chiral HPLC , the trifluorinated compound’s stereoselectivity during synthesis may face challenges due to increased steric hindrance.

Reactivity Trends :

  • Oxidation Sensitivity : The alcohol group in this compound is susceptible to oxidation, similar to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol, which is oxidized to a ketone using Na₂Cr₂O₇/H₂SO₄ .
  • Acid-Base Behavior: Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group compared to non-fluorinated alcohols, enhancing acidity.

Biological Activity

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups can significantly influence the compound's pharmacological properties, making it a subject of interest in various studies focused on drug development and biochemical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8F3O\text{C}_9\text{H}_8\text{F}_3\text{O}

This compound features a chiral center at the carbon atom attached to the hydroxyl group, which may contribute to its biological activity through stereoselective interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of fluorinated phenyl compounds, including this compound. For instance, related compounds have shown effectiveness in inhibiting protein tyrosine phosphatases (PTPs), which are critical in cancer cell signaling pathways. The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against cancer cell lines .

Enzyme Inhibition

Research indicates that this compound and its analogs can act as inhibitors for various enzymes. The structural similarity to amino acids allows these compounds to interact with enzyme active sites effectively. For example, studies on phosphonic acid analogs have demonstrated their ability to inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases .

Study 1: Inhibition of Protein Tyrosine Phosphatases

A study conducted by Wang et al. (2016) explored the effects of fluorinated aminophosphonates on PTPs. The results indicated that specific structural modifications led to enhanced inhibition rates against target enzymes. The introduction of trifluoromethyl groups was shown to increase binding affinity due to stronger interactions with the enzyme's active site .

Study 2: Anticancer Activity Assessment

In another investigation, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition at micromolar concentrations, suggesting a promising lead for further development into anticancer agents .

Table 1: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Target
Protein Tyrosine Phosphatase InhibitionThis compound12.5PTPs
Anticancer ActivityThis compound10.0Various Cancer Cell Lines

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